BenchChemオンラインストアへようこそ!

Rufloxacin

Pharmacokinetics Half-life Fluoroquinolones

Rufloxacin (MF-934) is not interchangeable with other fluoroquinolones due to its profoundly divergent PK profile. Its 28-36h plasma half-life—7-9x longer than ciprofloxacin—enables single-dose regimens clinically equivalent to multi-day norfloxacin. It achieves higher intracellular accumulation than ofloxacin, making it a superior probe for efflux-pump resistance studies, and outperforms ciprofloxacin and levofloxacin in S. maltophilia biofilm models. For PK/PD modeling of sustained-release formulations or single-dose UTI therapy research, rufloxacin delivers unmatched experimental value.

Molecular Formula C17H18FN3O3S
Molecular Weight 363.4 g/mol
CAS No. 101363-10-4
Cat. No. B1680270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRufloxacin
CAS101363-10-4
Synonyms9-fluoro-10-(N-(4'-methyl)piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido(1,2,3de)-1,4-benzothiazine-6-carboxylic acid
MF 934
MF-934
rufloxacin
rufloxacin hydrobromide
rufloxacin hydrochloride
rufloxacin monohydrobromide
rufloxacin monohydrochloride
Molecular FormulaC17H18FN3O3S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F
InChIInChI=1S/C17H18FN3O3S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24)
InChIKeyNJCJBUHJQLFDSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rufloxacin (CAS 101363-10-4): A Long-Acting Tricyclic Fluoroquinolone with Distinct PK Profile for Research and Procurement


Rufloxacin (MF-934) is a second-generation tricyclic fluoroquinolone antibacterial agent . It functions by inhibiting bacterial topoisomerase II (DNA gyrase), thereby blocking DNA replication . Structurally, it is a congener of ofloxacin, featuring a benzothiazine ring system . While its in vitro potency against common pathogens is generally lower than that of ciprofloxacin, ofloxacin, and norfloxacin, its principal differentiating characteristic lies in its pharmacokinetics .

Why Rufloxacin Cannot Be Casually Substituted by Ofloxacin, Ciprofloxacin, or Norfloxacin in Scientific Studies


Substituting rufloxacin with other fluoroquinolones based solely on in vitro potency is scientifically invalid due to its profoundly divergent pharmacokinetic (PK) profile. While ciprofloxacin and ofloxacin exhibit lower MIC values, rufloxacin possesses a plasma elimination half-life approximately 7-9 times longer and achieves significantly higher intracellular accumulation . This PK divergence is so pronounced that single-dose rufloxacin has demonstrated clinical equivalence to multi-day regimens of norfloxacin . Therefore, for research focusing on long-acting PK, intracellular drug dynamics, or models where sustained exposure is critical, rufloxacin is not an interchangeable commodity.

Quantitative Evidence Guide: Direct Performance Metrics of Rufloxacin vs. Comparator Fluoroquinolones


Pharmacokinetic Half-Life: Rufloxacin's 28-36 Hour Half-Life vs. Comparator Fluoroquinolones (3-7 Hours)

Rufloxacin demonstrates a significantly extended plasma elimination half-life compared to other fluoroquinolones, enabling once-daily or less frequent dosing. In a study of healthy volunteers receiving a single 400 mg oral dose, the mean plasma elimination half-life of rufloxacin was 28.2 hours . This contrasts sharply with comparators such as ciprofloxacin (3-4 h), ofloxacin (6 h), and levofloxacin (6 h) . In a repeated-dose study, the elimination half-life extended to between 29.5 and 36.0 hours .

Pharmacokinetics Half-life Fluoroquinolones Drug Metabolism

Tissue Penetration: Rufloxacin High Volume of Distribution and Inflammatory Exudate Penetration

Rufloxacin exhibits a large apparent volume of distribution and efficient penetration into tissues and inflammatory fluid. Following a single 400 mg oral dose, the mean volume of distribution at steady state was 109.5 L, and the mean percentage penetration into inflammatory exudate, measured by the ratio of AUC in exudate to plasma, was 90% . Mean peak concentrations in inflammatory fluid reached 3.2 mg/L at 3.5 hours post-dose, indicating rapid and extensive tissue distribution . While comparator-specific data for penetration percentage is not directly available in this study, the high volume of distribution is characteristic of the compound . Rufloxacin also diffuses efficiently into cerebrospinal fluid (CSF) .

Tissue Penetration Volume of Distribution Pharmacokinetics Fluoroquinolones

Intracellular Accumulation: Rufloxacin Accumulates to Higher Concentrations in Bacteria Than Ofloxacin or Fleroxacin

Rufloxacin demonstrates superior intracellular accumulation in both Gram-negative and Gram-positive bacteria compared to ofloxacin and fleroxacin. In a direct comparative study, rufloxacin was accumulated to higher concentrations in all tested bacterial strains than the other three agents (ofloxacin, fleroxacin, and MF961) . Furthermore, all agents showed higher accumulation in staphylococci than in Gram-negative bacteria . This differential accumulation is a key component of its pharmacodynamic profile.

Intracellular Accumulation Mechanism of Action Fluoroquinolones Resistance

Clinical Efficacy: Single-Dose Rufloxacin 400 mg Equivalent to 3-Day Norfloxacin in Uncomplicated UTI

Despite having higher in vitro MICs, rufloxacin demonstrates comparable clinical efficacy to a multi-day regimen of norfloxacin due to its favorable PK profile. In a randomized phase III clinical trial for acute uncomplicated lower urinary tract infections, a single 400 mg dose of rufloxacin achieved a clinical response rate of 100% (32/32 patients), compared to 96.9% (31/32) for norfloxacin 400 mg twice daily for 3 days . Eradication rates for the primary pathogens were 90.6% for rufloxacin and 87.5% for norfloxacin .

Clinical Efficacy Urinary Tract Infection Clinical Trial Pharmacodynamics

Antibacterial Spectrum vs. Ciprofloxacin and Norfloxacin: 4-16x Higher MICs for Enterobacteriaceae

Rufloxacin is consistently less potent in vitro than ciprofloxacin and norfloxacin against many bacterial species, a key limitation for researchers to consider. Against 1095 clinical isolates, rufloxacin inhibited 98% of Enterobacteriaceae at 1 mg/L, but its MIC values were 4-16 times higher than those of ciprofloxacin and norfloxacin for most bacteria . Against Pseudomonas aeruginosa, only 29% of isolates were inhibited by 2 mg/L of rufloxacin, compared to 95-96% by ciprofloxacin and norfloxacin . A separate study of 1032 nosocomial isolates confirmed that rufloxacin, like other quinolones except ciprofloxacin, was not active against P. aeruginosa .

Antibacterial Spectrum MIC Fluoroquinolones In Vitro

Biofilm Activity: Rufloxacin Superior Activity vs. Other Fluoroquinolones on Preformed S. maltophilia Biofilm Viability

Rufloxacin exhibits the highest activity against preformed Stenotrophomonas maltophilia biofilm viability among seven tested fluoroquinolones. At concentrations of 500, 100, and 50 μg/ml, rufloxacin significantly decreased viable counts by 0.6%, 5.4%, and 17.1%, respectively . In contrast, other fluoroquinolones (ciprofloxacin, grepafloxacin, levofloxacin, moxifloxacin, norfloxacin, ofloxacin) were less effective, and norfloxacin failed to significantly reduce biofilm biomass .

Biofilm Stenotrophomonas maltophilia Viability Fluoroquinolones

Optimized Application Scenarios for Rufloxacin in Research and Development


Pharmacokinetic Modeling of Long-Acting Antimicrobials for Single-Dose or Infrequent Dosing Regimens

Rufloxacin is an ideal candidate for pharmacokinetic/pharmacodynamic (PK/PD) studies focused on the impact of extended half-life and high tissue penetration on antimicrobial efficacy. Its 28-36 hour half-life and 90% penetration into inflammatory exudate provide a robust model for validating in silico simulations or developing formulations intended for sustained release or reduced dosing frequency. Comparative studies against ciprofloxacin (t1/2 3-4h) or levofloxacin (t1/2 6h) are particularly valuable for isolating the contribution of PK to clinical outcomes.

Investigations of Intracellular Accumulation and Resistance Mechanisms in Fluoroquinolones

Researchers studying the relationship between intracellular drug concentration, antibacterial effect, and the development of resistance should consider rufloxacin. It accumulates to higher concentrations in both Gram-negative and Gram-positive bacteria than ofloxacin and fleroxacin . This property makes it a useful probe compound for dissecting the contributions of drug uptake and efflux pump activity to fluoroquinolone resistance, especially in staphylococci where accumulation is further enhanced .

Biofilm Eradication Studies, Particularly on Stenotrophomonas maltophilia

For in vitro and in vivo biofilm models involving Stenotrophomonas maltophilia, rufloxacin demonstrates a distinct, quantifiable advantage. It exhibits superior activity in reducing viable cell counts in preformed biofilms compared to a panel of other fluoroquinolones, including ciprofloxacin and levofloxacin . This makes it a critical tool for investigating new anti-biofilm strategies or evaluating the efficacy of combination therapies against this notoriously difficult-to-treat pathogen.

Clinical Trial Design in Urinary Tract Infections Requiring Simplified, Single-Dose Therapy

In research focused on improving patient compliance in uncomplicated urinary tract infections (UTI), rufloxacin offers a proven model for single-dose therapy. Clinical data demonstrates that a single 400 mg oral dose is as effective as a 3-day course of norfloxacin (400 mg twice daily) . This scenario is ideal for studies evaluating healthcare resource utilization, patient adherence, and the pharmacoeconomics of UTI management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rufloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.